molecular formula C13H19NO3 B7968012 3-n-Boc-aminophenethyl alcohol

3-n-Boc-aminophenethyl alcohol

Cat. No.: B7968012
M. Wt: 237.29 g/mol
InChI Key: YZCTYGVBYBPUNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Boc-aminophenethyl alcohol typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method involves the reaction of 3-aminophenethyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-n-Boc-aminophenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), Methanesulfonyl chloride (MsCl)

Major Products Formed:

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of tosylates or mesylates

Comparison with Similar Compounds

  • tert-Butyl (2-hydroxyethyl)carbamate
  • tert-Butyl (4-hydroxyethyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Comparison: 3-n-Boc-aminophenethyl alcohol is unique due to the presence of the phenyl ring, which imparts different chemical properties compared to other Boc-protected amino alcohols. The phenyl ring can participate in π-π interactions and other aromatic interactions, making it distinct in terms of reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-5-10(9-11)7-8-15/h4-6,9,15H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCTYGVBYBPUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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